molecular formula C13H20ClNO2 B3176129 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride CAS No. 97630-97-2

4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride

Cat. No.: B3176129
CAS No.: 97630-97-2
M. Wt: 257.75 g/mol
InChI Key: QJHFPCKHDMBFLK-UHFFFAOYSA-N
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Description

“4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride” is a chemical compound with the molecular formula C13H20ClNO2 . It is cataloged with the CAS number 97630-97-2 .

Scientific Research Applications

Antidepressant Activity

A study focused on synthesizing 2-Aryl-3-methyl-5-phenylmorpholine compounds, which included reactions similar to the creation of 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride. These compounds exhibited antidepressant activities, demonstrated by a mice forced swimming test, where they showed reduced immobility time, suggesting potential antidepressant effects (Xiao Xin, 2007).

Antibacterial Activity

The action of similar compounds on bacterial growth was studied, revealing their potential as antibacterial agents. These studies involved microcalorimetry to examine the impact on Escherichia coli and Staphylococcus aureus, showing that these compounds could affect bacterial metabolism (Xi Li et al., 2010).

Antimicrobial Properties

Research on substituted phenyl azetidines, which are structurally related to this compound, indicated potential antimicrobial properties. These compounds were evaluated for their effectiveness against various microorganisms (K. Doraswamy & P. Ramana, 2013).

Synthesis and Structural Analysis

Studies have been conducted on the synthesis of related compounds and their structural characterization, which is crucial for understanding their potential applications in scientific research (D. Achutha et al., 2017).

Insect Growth Regulation

Compounds with similar structures have been tested for their ability to induce precocious metamorphosis in larvae of silkworms, suggesting potential use in insect growth regulation (Kenjiro Furuta et al., 2006).

Properties

IUPAC Name

4-ethyl-3-methyl-2-phenylmorpholin-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-14-9-10-16-13(15,11(14)2)12-7-5-4-6-8-12;/h4-8,11,15H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHFPCKHDMBFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1C)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride
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4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride
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4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride
Reactant of Route 4
4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride
Reactant of Route 5
4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride
Reactant of Route 6
4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride

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